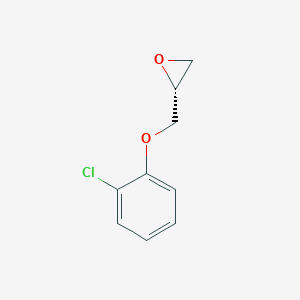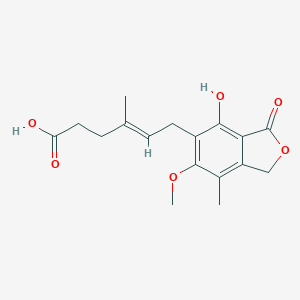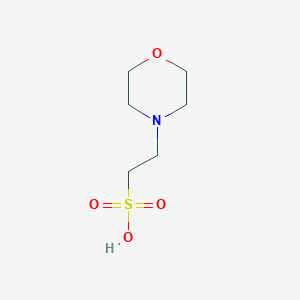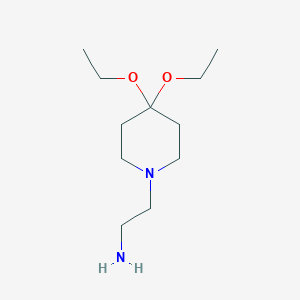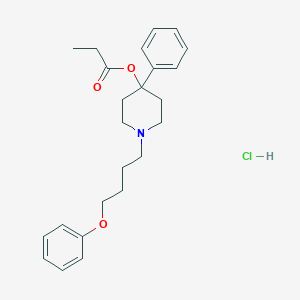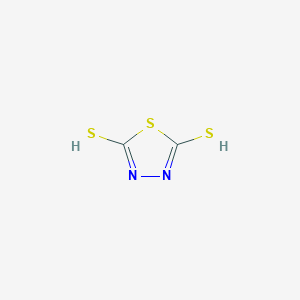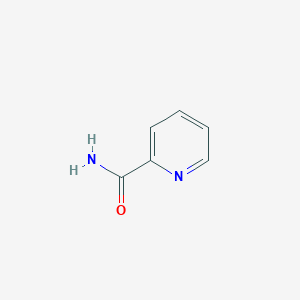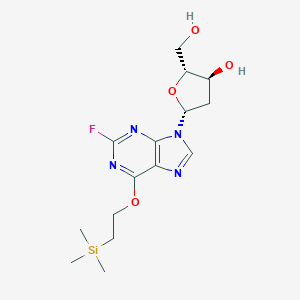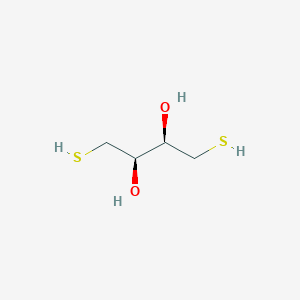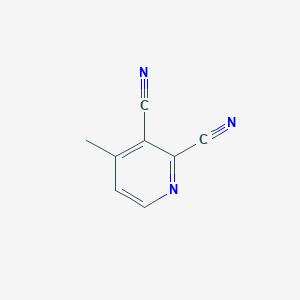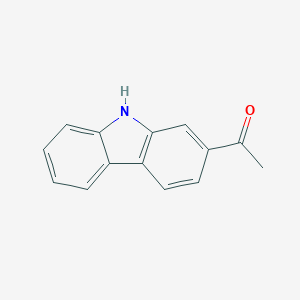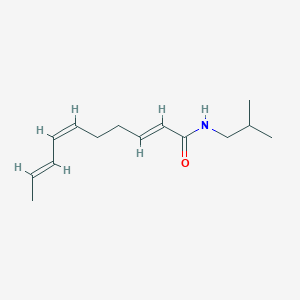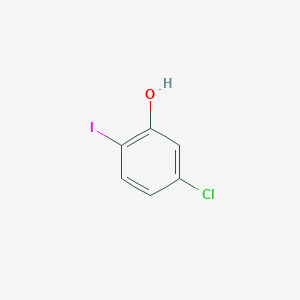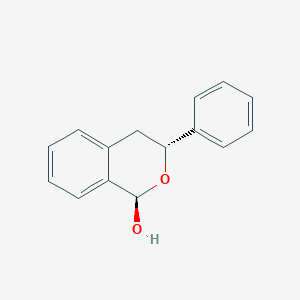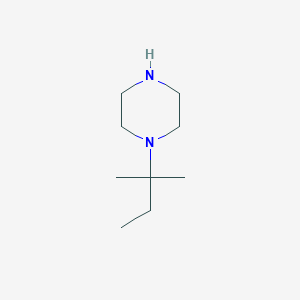
1-(2-Methylbutan-2-yl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(2-Methylbutan-2-yl)piperazine is not directly mentioned in the provided papers. However, the papers discuss various piperazine derivatives, which are important in medicinal chemistry and pharmaceutical research due to their biological activities. Piperazine derivatives are synthesized through different methods and have been evaluated for their potential as antidepressants, antibacterial agents, and anti-malarial agents .
Synthesis Analysis
The synthesis of piperazine derivatives often involves multi-step reactions starting from simple precursors. For instance, the synthesis of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine compounds involves Claisen Schmidt condensation, cyclization with hydroxylamine hydrochloride, and Mannich’s reaction . Another example is the synthesis of 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine, which uses a 1,3-dipolar cycloaddition reaction . These methods highlight the versatility of piperazine chemistry and the ability to introduce various functional groups to modify the compound's properties.
Molecular Structure Analysis
The molecular structures of synthesized piperazine derivatives are confirmed using various spectroscopic techniques such as IR, 1H NMR, 13C NMR, and mass spectrometry. These techniques provide detailed information about the molecular framework and the nature of substituents attached to the piperazine core . The crystal structures of certain piperazine derivatives have also been reported, revealing insights into the conformation and intermolecular interactions that may influence biological activity .
Chemical Reactions Analysis
Piperazine derivatives undergo a range of chemical reactions, which are essential for their synthesis and modification. The reactions include condensation, cyclization, Mannich’s reaction, 1,3-dipolar cycloaddition, and others. These reactions allow for the introduction of various substituents, which can significantly alter the biological activity of the compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of piperazine derivatives are influenced by the nature of the substituents attached to the piperazine ring. These properties are crucial for the compound's solubility, stability, and overall pharmacokinetic profile. The papers provided do not detail the specific physical and chemical properties of the compounds studied, but such properties are typically assessed in the context of drug development .
Relevant Case Studies
The papers discuss the evaluation of piperazine derivatives for various biological activities. For example, certain derivatives have been investigated for their antidepressant activities using Porsolt’s behavioral despair test and for their antianxiety activity using the plus maze method . Other derivatives have been studied for their antibacterial and cytotoxic activities against different bacterial strains and cell lines, with some showing potent biofilm inhibition and MurB enzyme inhibition . Additionally, some piperazine derivatives have been screened for their antimicrobial activities, with certain compounds exhibiting excellent antibacterial and antifungal activities . These case studies demonstrate the potential therapeutic applications of piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
Therapeutic Applications
Piperazine and its derivatives are central to the design of drugs across various therapeutic areas, including antipsychotic, antihistamine, antidepressant, anticancer, antiviral, and anti-inflammatory agents, among others. The versatility of the piperazine scaffold allows for the design of molecules with significant pharmacokinetic and pharmacodynamic properties, enhancing their medicinal potential (A. Rathi, R. Syed, Han-Seung Shin, & Rahul V. Patel, 2016). The modification of substituents on the piperazine ring plays a crucial role in determining the therapeutic effectiveness of these compounds.
Anti-mycobacterial Activity
Piperazine derivatives have shown notable activity against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights piperazine's role as a vital building block in developing anti-mycobacterial agents. The design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules have been extensively studied, providing valuable insights for medicinal chemists in the development of new anti-mycobacterial drugs (P. Girase, Sanjeev Dhawan, Vishal Kumar, S. Shinde, M. Palkar, & R. Karpoormath, 2020).
Pharmacophoric Applications
Piperazine is a core structure in many marketed drugs due to its broad spectrum of pharmacological activities. It has been a focus for the synthesis of derivatives with enhanced pharmaceutical applications. Research on piperazine and morpholine analogues has shown a wide range of potent pharmacophoric activities, underscoring the ongoing interest in these scaffolds for medicinal chemistry (Al-Ghorbani Mohammed, A. Begum, S. V. M. Zabiulla, & S. Khanum, 2015).
Targeted Drug Development
The development of Macozinone (PBTZ169) for TB treatment is a prime example of a piperazine-benzothiazinone derivative undergoing clinical studies. This compound targets decaprenylphospohoryl ribose oxidase DprE1, crucial for cell wall synthesis in Mycobacterium tuberculosis, showcasing the potential of piperazine derivatives in targeted drug development (V. Makarov & K. Mikušová, 2020).
Zukünftige Richtungen
The future directions in the study of piperazine derivatives, including 1-(2-Methylbutan-2-yl)piperazine, involve further exploration of their synthesis methods and potential applications. Recent developments focus on the synthesis of piperazine derivatives, published between 2015 and 2020 . Furthermore, the design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents have been explored .
Eigenschaften
IUPAC Name |
1-(2-methylbutan-2-yl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2/c1-4-9(2,3)11-7-5-10-6-8-11/h10H,4-8H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNTQDSJCTVCNPU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)N1CCNCC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40593062 |
Source


|
| Record name | 1-(2-Methylbutan-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Methylbutan-2-yl)piperazine | |
CAS RN |
147539-55-7 |
Source


|
| Record name | 1-(2-Methylbutan-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40593062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

